4-Hydroxypentanoic acid, also known as (4R)-4-hydroxypentanoic acid, is a naturally occurring short-chain fatty acid found in the bacteria Paraburkholderia []. It belongs to the class of (omega-1)-hydroxy fatty acids, which are fatty acids with a hydroxyl group attached to the second-to-last carbon atom (omega-1 position) of the carbon chain [].
4-Hydroxypentanoic acid is structurally related to valeric acid, another short-chain fatty acid. It can be considered a derivative of valeric acid with a hydroxyl group replacing a hydrogen atom at the 4th carbon position [].
While research on 4-hydroxypentanoic acid is limited, some studies have explored its potential biological activities. It has been shown to be a substrate for the enzyme CYP8B1, which belongs to the cytochrome P450 superfamily of enzymes involved in various metabolic processes []. However, further investigation is needed to understand its specific role and potential applications in this context.
4-Hydroxypentanoic acid is classified as an (ω−1)-hydroxy fatty acid, specifically a derivative of valeric acid where the hydrogen atom at the 4-position is replaced by a hydroxy group. Its molecular formula is , comprising five carbon atoms, ten hydrogen atoms, and three oxygen atoms. This compound serves as an important intermediate in various chemical processes, particularly in the hydrogenation of levulinic acid to form γ-Valerolactone, which is a valuable platform chemical in the production of biofuels and other chemicals .
4-Hydroxypentanoic acid exhibits various biological activities:
Several methods have been developed to synthesize 4-hydroxypentanoic acid:
4-Hydroxypentanoic acid finds applications in various fields:
Research has focused on understanding how 4-hydroxypentanoic acid interacts with biological systems:
Several compounds share structural similarities with 4-hydroxypentanoic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Valeric Acid | A straight-chain fatty acid without hydroxyl groups. | |
γ-Valerolactone | A cyclic ester derived from 4-hydroxypentanoic acid. | |
4-Aminobutanoic Acid | An amino acid derivative that affects neurotransmitter systems. | |
5-Hydroxyvaleric Acid | A hydroxylated derivative of valeric acid with similar properties. |
What sets 4-hydroxypentanoic acid apart from these compounds is its specific hydroxyl group positioning on the pentanoic chain, which significantly influences its reactivity and biological activity. Its role as an intermediate in key chemical transformations further underscores its importance in both industrial and research contexts.